![molecular formula C10H6ClF3N4O B2403298 N-[4-氯-3-(三氟甲基)苯基]-2H-三唑-4-甲酰胺 CAS No. 936324-14-0](/img/structure/B2403298.png)

N-[4-氯-3-(三氟甲基)苯基]-2H-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

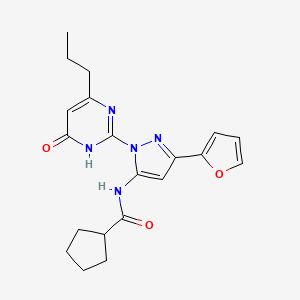

“N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide” is a chemical compound with the empirical formula C16H13ClF3NO2 . It is also known as CTB or CTPB . It is derived from anacardic acid and is a simplified analog of CTPB with comparable or higher activity .

Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring attached to a carboxamide group and a phenyl ring substituted with a chloro and a trifluoromethyl group . The molecular weight is 343.73 .Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It is soluble in DMSO at concentrations greater than 10 mg/mL . It should be stored at temperatures between 2-8°C .科学研究应用

- Analgesic Research : Derivatives of this compound have been investigated for their analgesic potential . Scientists explore their effects on pain pathways and receptors.

- Thiooxazolidinone Formation : This compound plays a crucial role in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . These heterocyclic compounds have diverse applications in organic chemistry.

Medicinal Chemistry and Drug Development

Organic Synthesis

作用机制

Target of Action

The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide is the p300 histone acetyltransferase (HAT) . This enzyme plays a crucial role in gene regulation by controlling the acetylation of histones, which can influence the structure of chromatin and the transcriptional activity of genes .

Mode of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide selectively activates p300 HAT activity . It directly binds to p300, enhancing its HAT activity in a concentration-dependent manner, with maximal activation observed at 275 μM .

Biochemical Pathways

The activation of p300 HAT by N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide can affect various biochemical pathways. The acetylation of histones by p300 HAT can lead to the relaxation of chromatin structure, thereby facilitating the access of transcription factors to DNA and promoting gene expression . This can have downstream effects on numerous cellular processes, including cell growth, differentiation, and response to external stimuli .

Result of Action

The activation of p300 HAT by N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide can lead to changes in gene expression, which can have various molecular and cellular effects. For instance, in the context of analgesic pharmacophore models, derivatives of a similar compound (4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol) have been shown to display potent analgesic efficacy . These compounds were found to relieve pain by depressing peripheral and centrally mediated pain through opioid-independent systems .

安全和危害

属性

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N4O/c11-7-2-1-5(3-6(7)10(12,13)14)16-9(19)8-4-15-18-17-8/h1-4H,(H,16,19)(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKHSYXMVPUPHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=NNN=C2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2403216.png)

![4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide](/img/structure/B2403217.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2403223.png)

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}cyclopropanecarboxamide](/img/structure/B2403224.png)

![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2403226.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2403227.png)

![(E)-3-(3,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2403228.png)

![8-(3,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2403235.png)

![1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2403236.png)